molecular formula C16H20N2O3 B027557 3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester CAS No. 116199-87-2

3-Isopropenyl-2-oxo-1-benzimidazolinebutyric Acid Ethyl Ester

Cat. No. B027557
Key on ui cas rn: 116199-87-2
M. Wt: 288.34 g/mol
InChI Key: OJACLUBSYIHTEB-UHFFFAOYSA-N
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Patent
US04585770

Procedure details

31.4 g of the product of Step A were added at 0° to 5° C. to a mixture of 15.5 ml of sulfuric acid in 155 ml of ethanol and the mixture was stirred at 0° to 5° C. for 5 hours. The mixture was neutralized with sodium hydroxide and was poured into 1.5 liters of iced water. The mixture was stirred for 5 minutes and was vacuum filtered. The product was washed with water to obtain 22 g of ethyl 2,3-dihydro-2-oxo-1H-benzimidazol-1-butanoate melting at 88° C.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]1=[O:21])=C.S(=O)(=O)(O)O.[OH-].[Na+].O>C(O)C>[O:21]=[C:5]1[N:6]([CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
31.4 g
Type
reactant
Smiles
CC(=C)N1C(N(C2=C1C=CC=C2)CCCC(=O)OCC)=O
Name
Quantity
15.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
155 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° to 5° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C1NC2=C(N1CCCC(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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